molecular formula C10H13NO2 B3389785 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 937691-90-2

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B3389785
CAS No.: 937691-90-2
M. Wt: 179.22 g/mol
InChI Key: HDKOHPPRCQYVJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions typically involve heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound and generate derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,10-12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKOHPPRCQYVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937691-90-2
Record name 6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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